molecular formula C17H15ClN2O2S B5875630 3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide

3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide

Cat. No. B5875630
M. Wt: 346.8 g/mol
InChI Key: LXTXIBZSUKKHPT-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly referred to as CMMA and is a member of the thioamide family of compounds. CMMA has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development and other scientific research applications.

Mechanism of Action

The mechanism of action of CMMA is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cellular processes. For example, CMMA has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
CMMA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, CMMA has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMMA is its versatility. It has been shown to exhibit a wide range of biological activities, making it a useful compound for various scientific research applications. Additionally, CMMA is relatively easy to synthesize, making it a cost-effective option for research.
However, one limitation of CMMA is its potential toxicity. While it has been shown to be relatively safe in vitro, more research is needed to determine its toxicity in vivo. Additionally, CMMA has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are many potential future directions for research involving CMMA. One area of interest is the development of CMMA-based drugs for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of CMMA and its potential applications in various fields. Finally, more research is needed to determine the toxicity of CMMA in vivo and its potential side effects.

Synthesis Methods

The synthesis of CMMA involves the reaction of 4-chloroaniline with 3-methoxybenzoyl isothiocyanate, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure CMMA.

Scientific Research Applications

CMMA has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. Additionally, CMMA has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(3-methoxyphenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-22-15-4-2-3-14(11-15)19-17(23)20-16(21)10-7-12-5-8-13(18)9-6-12/h2-11H,1H3,(H2,19,20,21,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTXIBZSUKKHPT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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